molecular formula C3H5ClO3 B121834 3-Chloro-2-hydroxypropanoic acid CAS No. 1713-85-5

3-Chloro-2-hydroxypropanoic acid

Cat. No. B121834
CAS RN: 1713-85-5
M. Wt: 124.52 g/mol
InChI Key: OSLCJYYQMKPZHU-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypropanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 3-hydroxypropanoic acid and its derivatives are mentioned. These compounds are of interest due to their potential as building blocks for organic synthesis or high-performance polymers . The synthesis and applications of similar hydroxy acids and their derivatives, such as 3-hydroxy-3-phenylpropanoic acid [1

Scientific Research Applications

Application 1: Biosynthesis Pathways and Strategies for Improving 3-HP Production in Bacteria

  • Summary of the Application: 3-HP is an economically important platform compound from which a panel of bulk chemicals can be derived. Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass .
  • Methods of Application or Experimental Procedures: This involves the use of host strains like Escherichia coli and Klebsiella pneumoniae, metabolic pathways, key enzymes, and overcoming hurdles hindering high-level production. The protocols range from rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .
  • Results or Outcomes: The substantial contribution of microbial growth to 3-HP production has been recognized, with the synchronization between cell growth and 3-HP formation being highlighted .

Application 2: Production of Poly (3-hydroxypropionate) (P-3HP)

  • Summary of the Application: 3-HP is an important bulk chemical with a wide range of applications in chemical synthesis. One of the important applications of 3-HP is its polymerization to yield poly (3-hydroxypropionate) (P-3HP) .

Application 3: Organic Synthesis

  • Summary of the Application: β-Chlorolactic Acid, a compound similar to 3-Chloro-2-hydroxypropanoic acid, is useful in organic synthesis .

Application 4: Optical Isomerism

  • Summary of the Application: Optical isomerism is a form of stereoisomerism, and 2-hydroxypropanoic acid (a compound similar to 3-Chloro-2-hydroxypropanoic acid) is an example of a molecule that exhibits this property .

Application 5: Industrial Chemical Production

  • Summary of the Application: 3-HP is a β-hydroxy acid that is soluble in water and many oxygenated organic solvents. It can be produced biochemically and used to make a variety of industrial chemicals, especially acrylic acid, its esters, and their polymers .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is considered very toxic and hazardous. The safety information includes pictograms GHS05, GHS06, and the signal word is Danger . Precautionary statements include P260 - P270 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

3-chloro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCJYYQMKPZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883745
Record name Propanoic acid, 3-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxypropanoic acid

CAS RN

1713-85-5
Record name Chlorolactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorolactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-chloro-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-hydroxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLOROLACTIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Y6UA6H9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
R Satpathy, VB Konkimalla, J Ratha - Microbiology, 2017 - Springer
The rapid growth of chemical industries has resulted in increased production of halogenated compounds in the form of solvents, herbicides, insecticides, fungicides, intermediates for …
Number of citations: 2 link.springer.com
MN Gordon, Y Liu, IH Shafei, MK Brown… - … Section C: Structural …, 2022 - scripts.iucr.org
… The crystal structures of three β-halolactic acids have been determined, namely, β-chlorolactic acid (systematic name: 3-chloro-2-hydroxypropanoic acid, C 3 H 5 ClO 3 ) (I), β-…
Number of citations: 3 scripts.iucr.org
ZA Bredikhina, AV Pashagin, AV Kurenkov… - Russian Journal of …, 2014 - Springer
… Abstract—Oxidation of accessible (R)-3-chloropropane-1,2-diol to (R)-3-chloro-2-hydroxypropanoic acid and subsequent reaction of the latter with ortho-substituted sodium phenoxide …
Number of citations: 4 link.springer.com
K Wisniewski - Organic preparations and procedures international, 1999 - Taylor & Francis
… stirred solution of 5.92 g (47.5 mmol) of (R)-3-chloro-2-hydroxypropanoic acid in 50 mL of dry dimethoxyethane (DME) cooled to 0", was added 1.9g (47.5 mmol) of sodium hydride (60% …
Number of citations: 10 www.tandfonline.com
S Hartmans, MW Jansen, MJ Van der Werf… - …, 1991 - microbiologyresearch.org
… Hydration of the double bond would yield 3-chloro2-hydroxypropanoic acid or the unstable 3-chloro3-hydroxypropanoic acid, which rapidly chemically decomposes to malonate …
Number of citations: 55 www.microbiologyresearch.org
BQ Lee, SM Khor - … Reviews in Food Science and Food Safety, 2015 - Wiley Online Library
… In the mammalian pathway, 3-MCPD is oxidized to 2-chloroacetaldehyde by alcohol dehydrogenase, which is converted to 3-chloro-2-hydroxypropanoic acid (also known as …
Number of citations: 83 ift.onlinelibrary.wiley.com
S Mori, K Emura, M Kano, K Kudo, K Komatsu, N Sugita - Tetrahedron, 1995 - Elsevier
Carbonylation of trichloroacetaldehyde(chloral) in concentrated sulfuric acid readily gave 2,5-bis (trichloromethyl)-1,3-dioxolan-4-ones (cis and trans) and 3,3,3-trichloro-2-…
Number of citations: 2 www.sciencedirect.com
AC Baumruck, D Tietze, LK Steinacker, AA Tietze - Chemical science, 2018 - pubs.rsc.org
… The product was precipitated in cold chloroform and filtered to obtain 7.4 g of 3-chloro-2-hydroxypropanoic acid (yield: 66%). NMR (DMSO-d 6 ): δ 3.77 (2H, CH β ), 4.30 (1H, CH α ) (Fig…
Number of citations: 33 pubs.rsc.org
SA Cairns - 2018 - era.ed.ac.uk
… Following post-polymerisation modification of poly(lactic acid-co-3-chloro-2-hydroxypropanoic acid) copolymers, acrylate functionalised polymers were produced. The copolymers were …
Number of citations: 2 era.ed.ac.uk
VR Likhterov, VS Etlis, LA Ternovskoi - Chemistry of Heterocyclic …, 1985 - Springer
… In the reaction we used 60-65% aqueous solutions of 3-chloro-2-hydroxypropanoic acid [4] with sulfuric acid asthe catalyst. The water formed during the synthesis and introduced with …
Number of citations: 5 link.springer.com

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